molecular formula C10H6INO2 B14670819 3-Iodo-1-nitrosonaphthalen-2-ol CAS No. 36751-26-5

3-Iodo-1-nitrosonaphthalen-2-ol

Cat. No.: B14670819
CAS No.: 36751-26-5
M. Wt: 299.06 g/mol
InChI Key: MKUKFVUZOYUXMH-UHFFFAOYSA-N
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Description

3-Iodo-1-nitrosonaphthalen-2-ol is an organic compound that belongs to the class of nitrosonaphthols. This compound is characterized by the presence of an iodine atom, a nitroso group, and a hydroxyl group attached to a naphthalene ring. It is known for its applications in organic synthesis, analytical chemistry, and potential biological activities.

Preparation Methods

3-Iodo-1-nitrosonaphthalen-2-ol can be synthesized through the copper(II)-mediated iodination of 1-nitroso-2-naphthol. The reaction involves the use of copper(II) acetate monohydrate (Cu(OAc)2·H2O) and iodine (I2) in a specific molar ratio of 1:2:8 (Cu(II)/1-nitroso-2-naphthol/I2). The optimized reaction conditions provide a high yield of 94% as determined by NMR spectroscopy .

Chemical Reactions Analysis

3-Iodo-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, copper(II) acetate, and various solvents like chloroform and methanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-1-nitrosonaphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodo-1-nitrosonaphthalen-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom and nitroso group play crucial roles in its reactivity and ability to form complexes with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

3-Iodo-1-nitrosonaphthalen-2-ol can be compared with other nitrosonaphthols, such as 1-nitroso-2-naphthol. While both compounds share a similar core structure, the presence of the iodine atom in this compound imparts unique reactivity and properties. This makes it distinct in terms of its applications and potential biological activities .

Similar Compounds

  • 1-Nitroso-2-naphthol
  • 2-Nitroso-1-naphthol

These compounds differ in the position of the nitroso group and the presence of additional substituents, which influence their chemical behavior and applications.

Properties

CAS No.

36751-26-5

Molecular Formula

C10H6INO2

Molecular Weight

299.06 g/mol

IUPAC Name

3-iodo-1-nitrosonaphthalen-2-ol

InChI

InChI=1S/C10H6INO2/c11-8-5-6-3-1-2-4-7(6)9(12-14)10(8)13/h1-5,13H

InChI Key

MKUKFVUZOYUXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2N=O)O)I

Origin of Product

United States

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